Methyl 5-chloro-2-hydroxypentanoate
Description
Methyl 5-chloro-2-hydroxypentanoate (C₆H₁₁ClO₃) is a chlorinated hydroxy ester characterized by a pentanoate backbone with a hydroxyl group at the C2 position and a chlorine substituent at the C5 position. For example, methyl esters such as methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4) are utilized in pesticide production , and cyclopentanecarboxylate derivatives serve as intermediates in fungicide synthesis (e.g., metconazole) . The compound’s reactivity and stability are likely influenced by the interplay of its hydroxyl and chloro groups, though detailed toxicological and ecological data remain unverified .
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUPPAXYDZQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-hydroxypentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxypentanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Reactivity of Structurally Similar Compounds
The search results include several compounds with overlapping functional groups (esters, hydroxyl, and chloro substituents), which may provide indirect insights:
a) 5-Chloro-2-pentanone (CAS 5891-21-4)
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Key Reactions :
b) Methyl 4-methyl-2-oxopentanoate (CAS 3682-43-7)
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Oxidation : The ketone group undergoes oxidation to form carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
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Ester Hydrolysis : Forms 4-methyl-2-oxopentanoic acid in acidic or basic media.
c) Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)
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Nucleophilic Substitution : The chlorine substituent participates in SN2 reactions with amines or alkoxides .
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Esterification/Transesterification : Reacts with alcohols to form new esters under acid catalysis .
Inferred Reactivity of Methyl 5-Chloro-2-Hydroxypentanoate
Based on functional group analysis (ester, hydroxyl, chloro):
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Ester Hydrolysis | H₃O⁺ or OH⁻, heat | 5-Chloro-2-hydroxypentanoic acid |
| Oxidation | KMnO₄ (acidic) | 5-Chloro-2-ketopentanoic acid |
| Chloride Substitution | NaI (Finkelstein reaction) | Methyl 5-iodo-2-hydroxypentanoate |
| Reduction | LiAlH₄ | 5-Chloro-2-hydroxypentanol |
| Acetylation | Acetic anhydride, pyridine | Methyl 5-chloro-2-acetoxypentanoate |
Research Gaps and Limitations
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No peer-reviewed studies specifically address the synthesis or reactions of this compound.
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Predictions rely on analogous compounds (e.g., methyl esters with chloro and hydroxyl groups), which may not fully capture the steric or electronic effects of the pentanoate backbone.
Recommendations for Further Study
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Synthetic Routes : Explore ketalization or esterification of 5-chloro-2-hydroxypentanoic acid with methanol under acid catalysis.
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Stability Studies : Investigate thermal decomposition or photolytic degradation pathways.
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Catalytic Applications : Test transition-metal-catalyzed cross-coupling reactions at the chloro position.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-chloro-2-hydroxypentanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, which is crucial in drug development.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the production of specific APIs due to its ability to undergo various chemical transformations. For example, it can act as a precursor for cyclopropyl methyl ketone, which is an essential building block in the synthesis of numerous drugs .
- Antimicrobial Agents : Research indicates that derivatives of chlorinated compounds exhibit enhanced antimicrobial properties. This compound can potentially be modified to develop new antimicrobial agents effective against resistant strains of bacteria, such as MRSA .
Agrochemical Development
The compound is also relevant in the field of agrochemicals, particularly in the synthesis of pesticides.
- Pesticide Synthesis : this compound has been explored as an intermediate in the preparation of pesticides like indoxacarb. The efficient synthesis routes developed for this compound can lead to improved yields and lower production costs for agrochemical products .
Chemical Intermediate
As a versatile chemical intermediate, this compound plays a crucial role in various synthetic pathways.
- Building Block for Complex Molecules : Its hydroxyl and chloro functionalities allow it to participate in reactions such as esterification, alkylation, and acylation, making it a valuable building block in organic synthesis .
Case Study 1: Synthesis of Cyclopropyl Methyl Ketone
A study demonstrated the efficient conversion of this compound into cyclopropyl methyl ketone through a series of reactions involving hydrogenation and halogenation. The process achieved over 95% yield with minimal by-products, showcasing the compound's utility in pharmaceutical manufacturing .
Case Study 2: Development of Antimicrobial Agents
Research on chlorinated phenolic compounds revealed that derivatives synthesized from this compound exhibited significant antimicrobial activity against resistant bacterial strains. This study highlighted the potential for developing new treatments using modified derivatives of this compound .
Case Study 3: Pesticide Production
A novel synthesis route for producing indoxacarb was reported, utilizing this compound as an intermediate. This method not only improved yield but also reduced costs associated with pesticide production, emphasizing the compound's role in agrochemical applications .
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-hydroxypentanoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. The chlorine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions are crucial in determining its biological and chemical behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
a) Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)
- Structure : Aromatic benzoate ester with hydroxyl and chloro substituents.
- Molecular Weight : 186.59 g/mol .
- Applications: Used in pesticide synthesis; higher stability due to aromaticity compared to aliphatic pentanoates.
- Safety: Limited toxicological data, similar to Methyl 5-chloro-2-hydroxypentanoate .
b) Methyl Butanoate (C₅H₁₀O₂)
- Structure : Simple aliphatic ester without hydroxyl or chloro groups.
- Molecular Weight : 102.13 g/mol .
- Reactivity : Less polar than chlorinated hydroxy esters; used as a flavoring agent.
- Safety : Low toxicity but requires mechanical exhaust and protective equipment during handling .
c) Sandaracopimaric Acid Methyl Ester
- Structure : Complex diterpene ester with a methylated carboxylate group .

- Applications : Isolated from plant resins; used in analytical chemistry for gas chromatography standards.
- Differentiation : Higher molecular weight (C₂₁H₃₂O₂) and natural origin distinguish it from synthetic chlorinated esters .
Physicochemical Properties (Table 1)
*Inferred from structural similarity to metconazole intermediates .
Reactivity and Stability
- Chlorinated Esters: The presence of chlorine in this compound may enhance electrophilicity, facilitating nucleophilic substitution reactions. However, strong oxidizers should be avoided to prevent hazardous decomposition (e.g., NOx, CO) .
Biological Activity
Methyl 5-chloro-2-hydroxypentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a chlorine atom at specific positions on the pentanoate chain. Its molecular formula is C6H11ClO3, and it is categorized as an ester derivative, which often influences its biological interactions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may facilitate interactions with enzymes or receptors in biological systems.
Biological Activities
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Anti-inflammatory Activity :
Studies have indicated that this compound may exhibit anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . -
Antioxidant Properties :
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Research has demonstrated that related compounds can scavenge free radicals, thereby protecting cells from oxidative damage . -
Antimicrobial Activity :
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar esters have been reported to exhibit activity against bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in vitro using RAW264.7 macrophages. The results showed that treatment with this compound significantly reduced the production of inflammatory cytokines compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Antioxidant Activity Assessment
Research assessing the antioxidant activity of this compound utilized DCFDA assays to measure reactive oxygen species (ROS) levels in A549 cells. The findings indicated that the compound effectively reduced ROS levels, highlighting its role in combating oxidative stress .
Comparative Analysis of Biological Activities
| Compound | Anti-inflammatory | Antioxidant | Antimicrobial |
|---|---|---|---|
| This compound | Yes | Yes | Potentially |
| Methyl Salicylate | Yes | Moderate | Yes |
| Aspirin | Yes | Low | No |
This table summarizes the comparative biological activities of this compound with other known compounds. It demonstrates that while it shares anti-inflammatory and antioxidant properties with methyl salicylate, it may also offer unique antimicrobial benefits.
Q & A
Q. Q1. What are the key synthetic routes for Methyl 5-chloro-2-hydroxypentanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of methyl esters like this compound typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution of halogenated precursors. For example:
- Step 1: Chlorination of a hydroxyl-pentanoic acid precursor using agents like thionyl chloride (SOCl₂) under anhydrous conditions.
- Step 2: Esterification via methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide).
Critical factors affecting yield include:
- Temperature: Excessive heat may hydrolyze the ester bond or promote side reactions.
- pH: Acidic conditions stabilize intermediates but may require neutralization post-reaction.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. Q2. How can the structural integrity of this compound be verified post-synthesis?
Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.6–3.8 ppm (methyl ester -OCH₃) and δ 4.2–4.5 ppm (hydroxyl proton, broad).
- ¹³C NMR: Carbonyl (C=O) signal at ~170 ppm and chlorine-associated deshielding in adjacent carbons.
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₆H₁₁ClO₃ (exact mass ~166.6 g/mol).
- HPLC-Purity Analysis: Use C18 columns with UV detection (λ = 210–230 nm) to confirm >95% purity .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer: Discrepancies in solubility/stability data often arise from:
- Hydrate Formation: The compound may form hydrates in aqueous media, altering apparent solubility.
- pH-Dependent Stability: Hydroxyl groups undergo pH-sensitive hydrolysis. For example:
- Acidic conditions: Ester hydrolysis accelerates.
- Neutral/Basic conditions: Chlorine may participate in elimination reactions.
Experimental Protocol:
Conduct solubility studies in buffered solutions (pH 2–10) using UV-Vis spectroscopy.
Monitor stability via accelerated degradation studies (40°C, 75% RH) with periodic HPLC analysis.
Compare results against computational models (e.g., COSMO-RS for solubility prediction) .
Q. Q4. How does this compound compare structurally to its analogs, and what implications does this have for reactivity?
Methodological Answer: Key structural comparisons (based on analogs in ):
| Compound | Functional Groups | Reactivity Differences |
|---|---|---|
| This compound | -Cl, -OH, ester | Susceptible to nucleophilic substitution at Cl |
| 5-Fluoro-2-methylphenylboronic acid | -F, -B(OH)₂ | Boronic acid enables Suzuki coupling |
| Methyl 2-amino-2-(4-fluoro-phenyl)acetate | -NH₂, -F, ester | Amino group facilitates peptide coupling |
Implications:
Q. Q5. What safety protocols are critical when handling this compound in kinetic studies?
Methodological Answer: Hazard Mitigation:
- Ventilation: Use fume hoods to prevent inhalation of vapors (acute toxicity data pending; assume precautionary measures).
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and goggles to avoid skin/eye contact .
- First Aid:
- Skin contact: Wash with soap/water for 15 minutes; monitor for irritation.
- Ingestion: Rinse mouth and seek medical attention immediately .
Experimental Design:
- Conduct small-scale reactions (<1 g) to minimize exposure.
- Store the compound in airtight containers under inert gas (N₂) to prevent hydrolysis .
Q. Q6. How can researchers address the lack of ecological and toxicological data for this compound?
Methodological Answer: Proposed Workflow:
In Silico Assessment: Use tools like ECOSAR or TEST to predict aquatic toxicity and biodegradability.
In Vitro Testing: Perform Ames test (bacterial mutagenicity) and cytotoxicity assays (e.g., MTT on mammalian cell lines).
Waste Disposal: Follow guidelines for halogenated organics: incinerate at >850°C with scrubbers to capture HCl emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

